N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide
Description
N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide (CAS: 632301-30-5) is a chloroacetamide derivative characterized by a 5-acetyl-2-hydroxybenzyl substituent attached to the nitrogen atom of the 2-chloroacetamide backbone. This compound is notable for its hybrid structure, combining a phenolic hydroxyl group, an acetyl moiety, and a reactive chloroacetamide group. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol.
Properties
IUPAC Name |
N-[(5-acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)8-2-3-10(15)9(4-8)6-13-11(16)5-12/h2-4,15H,5-6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIASXSLJQLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207404 | |
| Record name | N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632301-30-5 | |
| Record name | N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632301-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Acetyl-2-hydroxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide typically involves the reaction of 5-acetyl-2-hydroxybenzyl alcohol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-hydroxybenzaldehyde or 5-acetyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-acetyl-2-hydroxybenzyl alcohol.
Substitution: Formation of N-(5-acetyl-2-hydroxybenzyl)-2-aminoacetamide or N-(5-acetyl-2-hydroxybenzyl)-2-thioacetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxybenzyl groups may facilitate binding to active sites, while the chloroacetamide group can participate in covalent modification of target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroacetamide Derivatives
Chloroacetamides are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide with related compounds, focusing on structural features, physicochemical properties, and functional implications.
Structural and Substituent Analysis
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound facilitates intramolecular hydrogen bonds (e.g., O–H···O=C), which stabilize its conformation and reduce solubility in non-polar solvents . By contrast, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide relies on intermolecular C–H···O and C–H···π interactions for dimer formation, leading to distinct crystal packing .
- This contrasts with N-(4-acetylphenyl)-2-chloroacetamide, where the acetyl group para to the amide alters resonance stabilization . Chlorine substituents (e.g., in N-(2,4,5-trichlorophenyl)-2-chloroacetamide) increase molecular weight and hydrophobicity, affecting bioavailability .
Biological Activity
N-(5-acetyl-2-hydroxybenzyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Acetyl group : Enhances lipophilicity and potential enzyme interactions.
- Hydroxybenzyl moiety : Contributes to the compound's binding affinity to biological targets.
- Chloroacetamide group : May facilitate covalent modification of enzymes or receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism may involve:
- Enzyme inhibition : The chloroacetamide group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
- Modulation of biochemical pathways : By interacting with specific receptors or enzymes, the compound can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Antimicrobial Properties
Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, studies on chloro-substituted salicylanilides have shown efficacy against various bacterial and fungal strains. This compound has been investigated for:
- Antibacterial activity : Comparable to standards like penicillin G and ciprofloxacin .
- Antifungal properties : Effective against pathogenic fungi, suggesting potential as an antifungal agent .
Anticancer Activity
The compound's structural analogs have demonstrated promising anticancer properties. For example:
- Cytotoxic effects : Related compounds were found to be more cytotoxic against human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines than their unsubstituted counterparts .
- Mechanisms of action : Induction of apoptosis through downregulation of AKT phosphorylation and activation of caspase pathways has been observed .
Inhibition of Photosynthetic Electron Transport
Some studies have evaluated the ability of chloro-substituted compounds to inhibit photosynthetic electron transport in plant systems:
- Inhibition in Spinach Chloroplasts : Compounds showed significant inhibition of photosystem II activity, indicating potential herbicidal properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focused on a derivative similar to this compound, researchers found that the compound induced apoptosis in cancer cell lines through specific signaling pathways. The study highlighted:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
